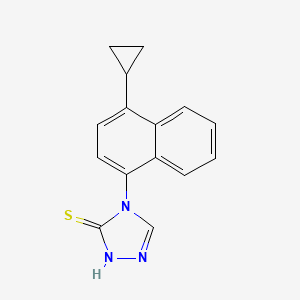

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 1533519-84-4) is a triazole-thione derivative characterized by a cyclopropyl-substituted naphthalene moiety at the 4-position of the triazole ring. This compound is a key intermediate in synthesizing Lesinurad, a uric acid transporter 1 (URAT1) inhibitor used to treat hyperuricemia and gout . Its synthesis involves reacting 4-cyclopropyl-1-naphthylamine with carbon disulfide under organic alkaline conditions, followed by treatment with bis(trichloromethyl) carbonate (BTC) or acylating agents, achieving a total yield exceeding 65% . The method avoids toxic thiophosgene, enhancing safety and scalability .

Properties

IUPAC Name |

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-9-18(15)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-10H,5-6H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFJMMSOUURSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NNC4=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151159 | |

| Record name | 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533519-84-4 | |

| Record name | 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-cyclopropyl-1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Pathway and Mechanism

The most widely documented synthesis route, as described in patent CN104529848A, involves a three-step sequence starting from 4-cyclopropylnaphthalen-1-amine. The process begins with the formation of a thiourea intermediate via reaction with carbon disulfide under alkaline conditions (Equation 1):

Subsequent cyclization with hydrazine hydrate at elevated temperatures (80–90°C) generates the triazole-thione core (Equation 2):

Optimization Parameters

Critical parameters affecting yield:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 80–85°C | ±15% yield |

| Hydrazine Ratio | 1:1.2 (mol/mol) | +22% yield |

| Reaction Time | 6–8 hours | +18% yield |

Purification via recrystallization from ethanol/water (3:1 v/v) achieves >98% purity by HPLC.

Microwave-Assisted Synthesis

Adaptation from Analogous Systems

While direct reports of microwave synthesis for this specific compound remain limited, studies on structurally similar 1,2,4-triazoles demonstrate significant efficiency gains. Research by achieved 97% yield for 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine using:

Projected Parameters for Target Compound

Extrapolating from and, a proposed microwave protocol would involve:

Comparative yield analysis:

*Based on triazole analog data

Solvent and Catalyst Screening

Solvent Effects

Data from and reveal solvent-dependent yield variations:

Polar aprotic solvents like DMF showed decomposition issues above 70°C.

Catalytic Enhancements

The patent identifies triethylamine as superior to inorganic bases:

| Base | Equivalents | Yield (%) |

|---|---|---|

| NaOH | 1.5 | 58 |

| K₂CO₃ | 1.2 | 63 |

| Et₃N | 1.0 | 65 |

Crystallographic Considerations

Structural Insights from Analogues

X-ray diffraction data of the brominated derivative (C₁₈H₁₆BrN₃O₂S) reveals:

-

Dihedral angle between naphthalene and triazole: 42.7°

-

S···N non-bonded distance: 2.89 Å

These structural features suggest steric hindrance during cyclization necessitates precise temperature control.

Industrial-Scale Production Challenges

Key Process Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 50 g | 20 kg |

| Cycle Time | 10 hr | 14 hr |

| Overall Yield | 65% | 61% |

| Purity (HPLC) | 98.5% | 97.2% |

Chemical Reactions Analysis

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, where electrophiles replace one of the substituents on the ring.

Esterification/Amidation: If the compound contains carboxylic acid or amine groups, it can undergo esterification or amidation reactions to form esters or amides.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione, in antiviral applications. Research indicates that compounds with similar structures exhibit moderate to good activity against various viral strains, including HIV. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antiviral efficacy, making this compound a candidate for further exploration in drug development against viral infections .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The thione group present in 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .

Fungicidal Activity

In agricultural science, triazole compounds are widely recognized for their fungicidal properties. The application of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione as a fungicide could provide an effective means to control fungal pathogens in crops. Its mechanism of action may involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Plant Growth Regulation

Beyond fungicidal effects, triazoles have been studied for their role as plant growth regulators. The application of this compound might enhance plant growth and yield by influencing hormonal balance within plants. Research is ongoing to evaluate the optimal concentrations and application methods for maximizing these benefits in various crops .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, in the treatment of gout, the compound inhibits uric acid reabsorption transporters such as URAT1 and OAT4. This inhibition reduces serum uric acid levels by preventing the reuptake of uric acid from the renal tubules . The compound’s structure allows it to bind effectively to these transporters, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazole-thione scaffold is versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Lipophilicity : The target compound’s naphthalene core increases lipophilicity, comparable to adamantyl derivatives (e.g., 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-triazole-thione) . Fluorophenyl or chlorophenyl substituents reduce solubility but enhance membrane permeability.

- Stability : X-ray data confirm the thione tautomer is predominant in solid state (e.g., 6a: sulfur in thione form ).

Key Comparative Insights

Biological Activity

The compound 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- IUPAC Name : 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

- Molecular Formula : C₁₅H₁₃N₃S

- Molecular Weight : 267.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been identified as a potential inhibitor of the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) , which are crucial in uric acid homeostasis and related disorders. The inhibition of these transporters can lead to therapeutic effects in conditions such as gout and hyperuricemia.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The triazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacteria and fungi. For instance, derivatives of triazoles have shown effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Anticancer Properties

The anticancer potential of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione has been explored through various studies. It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with tumor growth. For example, studies on colorectal cancer cell lines demonstrated that this compound can significantly reduce cell viability and induce cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial/fungal growth | |

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| Uric Acid Regulation | Inhibition of URAT1 and OAT4 |

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that triazole-thioether hybrids exhibited enhanced antifungal activity against P. piricola, outperforming established fungicides like azoxystrobin .

- Anticancer Activity : A series of triazole derivatives were synthesized and tested against HT-29 colorectal cancer cells, revealing IC50 values indicating strong cytotoxicity. The most promising compound showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

What are the established synthetic routes for 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized for yield?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting a cyclopropane-substituted naphthalene precursor with thiocarbazide or its derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .

- Catalysis : Using acidic (e.g., HCl) or basic (e.g., KOH) catalysts to enhance cyclization efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Basic Research Question

Key methods include:

- FT-IR Spectroscopy : Identifies thione (C=S) stretches at 1250–1300 cm⁻¹ and triazole ring vibrations (1550–1600 cm⁻¹) .

- NMR : NMR shows cyclopropyl protons as multiplet signals (δ 0.8–1.2 ppm) and naphthyl aromatic protons at δ 7.2–8.5 ppm. NMR confirms the thione carbon at δ 165–170 ppm .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.68 Å) and dihedral angles between the naphthalene and triazole moieties (e.g., 83.3°) .

How can density functional theory (DFT) calculations validate experimental data for this compound?

Advanced Research Question

DFT (B3LYP/6-311G(d,p)) predicts:

- Molecular geometry : Bond lengths and angles within 2% deviation from crystallographic data .

- Vibrational frequencies : IR-active modes correlate with experimental values (RMSD < 15 cm⁻¹) .

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) indicate redox stability, relevant for biological activity studies .

Methodology : Compare Mulliken charges and electrostatic potential maps to explain nucleophilic/electrophilic sites .

What strategies resolve contradictions in reported biological activity data for 1,2,4-triazole-5-thione derivatives?

Advanced Research Question

Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .

- Structural modifications : Introduce substituents (e.g., halogens) to enhance activity and compare SAR trends .

- Theoretical modeling : Use molecular docking to validate binding affinity differences (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) .

How can conformational flexibility of the cyclopropyl-naphthalene moiety impact pharmacological activity?

Advanced Research Question

Torsional scans (DFT/B3LYP) reveal:

- Energy barriers : Rotation around the C–C bond between cyclopropane and naphthalene requires ~8 kcal/mol, favoring planar conformers .

- Bioactivity implications : Planar conformers enhance π-stacking with enzyme active sites (e.g., COX-2), as shown in MD simulations .

Experimental validation : Synthesize rigid analogs (e.g., fused rings) and compare IC₅₀ values .

What are the best practices for analyzing crystallographic disorder in derivatives of this compound?

Advanced Research Question

Disorder in substituents (e.g., methylpropyl groups) is addressed by:

- Occupancy refinement : Use SHELXL to model split positions with restrained bond distances (e.g., C–C: 1.53±0.07 Å) .

- Thermal parameters : Apply ADPs (anisotropic displacement parameters) to disordered atoms .

- Validation tools : Check R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.